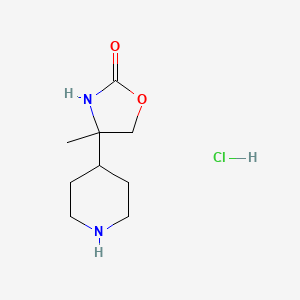

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride

Description

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring an oxazolidinone ring fused with a piperidine moiety. The molecule contains a methyl substituent at the 4-position of the oxazolidinone ring and a piperidin-4-yl group at the same position. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of 218.68 g/mol (calculated from and ). This compound is of interest in medicinal chemistry due to the structural versatility of oxazolidinones and piperidines, which are associated with diverse biological activities, including antimicrobial and central nervous system modulation .

Properties

IUPAC Name |

4-methyl-4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c1-9(6-13-8(12)11-9)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTFDPVIRRDLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 4-piperidone with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as methanol or ethanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the piperidine ring.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- Antibacterial Properties :

- Enzyme Inhibition :

Therapeutic Potential

The therapeutic applications of this compound are vast:

- Neurological Disorders : Due to its acetylcholinesterase inhibitory activity, it may be beneficial in developing treatments for neurodegenerative diseases.

- Infection Control : Its antibacterial properties suggest it could be developed into new antibiotics or adjunct therapies for existing treatments.

Case Studies

Several studies highlight the effectiveness of this compound:

- Study on Anticancer Agents :

- Antibacterial Screening :

Mechanism of Action

The mechanism of action of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

3-(Piperidin-4-yl)-1,3-oxazolidin-2-one Hydrochloride

5,5-Dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₁₀H₁₇ClN₂O₂

- Molecular Weight : 232.71 g/mol

- Key Differences: Features two methyl groups at the 5-position of the oxazolidinone ring. Increased steric bulk may reduce metabolic clearance but could also limit membrane permeability.

- Applications: Not explicitly stated in the evidence, but dimethyl substitutions are common in antibiotics like linezolid analogs .

3-(Piperidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride

- Molecular Formula : C₈H₁₅ClN₂O₂

- Molecular Weight : 206.67 g/mol

- Key Differences :

- The piperidine substituent is at the 3-position instead of the 4-position.

- Altered spatial orientation may affect binding to biological targets (e.g., receptors or enzymes).

- Applications : Listed in building block catalogs for combinatorial chemistry ().

6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Hydrochloride

- Molecular Formula : C₁₂H₁₃ClFN₂O

- Molecular Weight : 268.70 g/mol

- Key Differences: Replaces the oxazolidinone ring with a benzisoxazole scaffold. The fluorine atom introduces electronegativity, enhancing stability and bioavailability.

- Applications : An intermediate in the synthesis of risperidone-related antipsychotics .

Structural and Functional Implications

Substituent Effects

- Piperidine Position : Piperidin-4-yl vs. piperidin-3-yl substituents alter the molecule’s conformational flexibility, impacting receptor binding kinetics .

Biological Activity

4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, also known by its CAS number 2126160-79-8, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H17ClN2O2

- Molar Mass : 220.7 g/mol

- Structure : The compound features a piperidine ring and an oxazolidinone moiety, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

-

Anticancer Activity :

- The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been linked to the modulation of mitochondrial homeostasis and apoptosis in cancer cells .

- It may act as an agonist for human caseinolytic protease P (HsClpP), which is involved in mitochondrial function and has been explored for its role in hepatocellular carcinoma (HCC) treatment .

- Antimicrobial Properties :

- Neurological Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a study exploring the anticancer effects of piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value indicating effective proliferation inhibition at low concentrations, suggesting a strong potential for further development as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another research highlighted the efficacy of piperidine-based compounds against resistant bacterial strains. The study demonstrated that these compounds could disrupt essential metabolic processes in bacteria, leading to cell death. This finding supports the potential use of this compound in treating infections caused by multi-drug resistant organisms .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxazolidinone precursors under anhydrous conditions. Key steps include:

- Reagent Selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for oxazolidinone:piperidine derivative) to minimize side products .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-technique validation is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm piperidine and oxazolidinone ring integration (e.g., δ 3.5–4.5 ppm for oxazolidinone protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₉H₁₆ClN₂O₂⁺) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry, particularly for chiral centers in the oxazolidinone ring .

Q. What safety precautions are essential when handling this compound due to its potential toxicity?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions like nucleophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics using software like Gaussian or ORCA .

- Data Integration : Combine computational results with experimental data (e.g., HPLC retention times) to refine reaction pathways .

Q. How to address discrepancies in spectroscopic data during compound analysis?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., piperidine derivatives) to identify anomalous peaks .

- Impurity Profiling : Use HPLC-MS (C18 columns, 0.1% TFA in acetonitrile/water) to detect and quantify byproducts. Adjust gradient elution to resolve overlapping peaks .

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels to trace unexpected signals (e.g., tautomerism in the oxazolidinone ring) .

Q. What are the critical parameters for optimizing reaction yield in scaled-up synthesis?

- Methodological Answer :

- Process Control : Implement continuous flow reactors to maintain consistent temperature and mixing efficiency, reducing batch-to-batch variability .

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps; optimize ligand-metal ratios to enhance turnover frequency .

- Waste Minimization : Use membrane separation technologies (e.g., nanofiltration) to recover solvents like DCM or THF, improving sustainability .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Assays : Perform turbidimetric titrations (e.g., USP <911>) in ethanol, water, and ethyl acetate. Use UV-Vis spectroscopy (λ = 254 nm) to detect saturation points .

- Molecular Modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Experimental Replication : Repeat solubility tests under controlled humidity (e.g., <30% RH) to exclude hygroscopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.